1H and 13C NMR chemical shifts for 5-(hydroxymethyl)furan-3-carboxylic acid
1H and 13C NMR chemical shifts for 5-(hydroxymethyl)furan-3-carboxylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-(Hydroxymethyl)furan-3-carboxylic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 5-(hydroxymethyl)furan-3-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. By integrating predicted spectral data with fundamental principles of NMR theory, this document serves as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of furan-based molecules. We will explore the rationale behind the observed chemical shifts and coupling constants, providing a framework for the structural elucidation of this and related compounds.
Introduction: The Structural Significance of 5-(Hydroxymethyl)furan-3-carboxylic Acid
5-(Hydroxymethyl)furan-3-carboxylic acid is a multifunctional furan derivative. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is a common scaffold in a wide array of natural products and pharmacologically active compounds. The substituents at the C3 (carboxylic acid) and C5 (hydroxymethyl) positions introduce key functionalities that dictate the molecule's chemical reactivity, polarity, and potential for intermolecular interactions.
Accurate structural confirmation is the bedrock of chemical research and development. NMR spectroscopy provides a non-destructive method to obtain detailed atomic-level information. This guide focuses on interpreting the ¹H and ¹³C NMR spectra of 5-(hydroxymethyl)furan-3-carboxylic acid to facilitate its unambiguous identification and characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The following sections provide a detailed breakdown of the predicted NMR chemical shifts for 5-(hydroxymethyl)furan-3-carboxylic acid. The data presented is based on computational predictions from the Human Metabolome Database (HMDB), which utilizes advanced algorithms to estimate NMR spectra. Such predictions are invaluable for anticipating spectral features and aiding in the assignment of experimentally obtained data.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for 5-(hydroxymethyl)furan-3-carboxylic acid.
Analysis of Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.15 | Doublet (d) | ~1.5 |
| H4 | 6.80 | Doublet (d) | ~1.5 |
| H9 (CH₂) | 4.60 | Singlet (s) | N/A |
| H (COOH) | ~12-13 | Broad Singlet (br s) | N/A |
| H (OH) | ~5-6 | Broad Singlet (br s) | N/A |
Aromatic Protons (H2 and H4)
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H2 (δ ~8.15 ppm): The proton at the C2 position is predicted to be the most deshielded proton on the furan ring. Its downfield shift is attributed to two primary factors:
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Inductive Effect: The adjacent ring oxygen (O1) is highly electronegative, withdrawing electron density from C2 and, consequently, from H2.
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Anisotropic Effect: H2 is positioned between the ring oxygen and the electron-withdrawing carboxylic acid group at C3, leading to significant deshielding.
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H4 (δ ~6.80 ppm): The proton at the C4 position is predicted to be significantly more shielded than H2. It is adjacent to the C5 carbon, which is substituted with the electron-donating hydroxymethyl group. This group increases the electron density at C4, causing an upfield shift relative to H2.
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Coupling: The H2 and H4 protons are separated by four bonds (a ⁴J coupling). In furan systems, this long-range coupling is typically small, on the order of 1.5 Hz, resulting in both signals appearing as sharp doublets.
Hydroxymethyl Protons (H9)
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H9 (δ ~4.60 ppm): The two protons of the methylene group (CH₂) are predicted to appear as a singlet at approximately 4.60 ppm. Their chemical shift is influenced by the electronegative oxygen atom of the hydroxyl group and the aromatic furan ring. The absence of coupling to other protons results in a singlet. In practice, depending on the solvent and chirality, these protons could be diastereotopic and appear as two separate signals.
Labile Protons (COOH and OH)
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Carboxylic Acid Proton (δ ~12-13 ppm): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms. It typically appears as a broad singlet far downfield. Its chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
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Hydroxyl Proton (δ ~5-6 ppm): The hydroxyl proton of the hydroxymethyl group is also labile and its chemical shift is variable. It will also appear as a broad singlet. The exact position depends on the extent of hydrogen bonding.
Analysis of Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C6 (C=O) | 168.1 |
| C5 | 160.2 |
| C2 | 148.5 |
| C3 | 125.1 |
| C4 | 112.3 |
| C9 (CH₂) | 57.9 |
Furan Ring Carbons (C2, C3, C4, C5)
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C5 (δ ~160.2 ppm): This carbon is attached to the ring oxygen and the hydroxymethyl group. The direct attachment to the electronegative oxygen atom results in a significant downfield shift, making it the most deshielded carbon in the furan ring.
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C2 (δ ~148.5 ppm): Similar to C5, C2 is also bonded to the ring oxygen, causing it to be significantly deshielded.
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C3 (δ ~125.1 ppm): This carbon is substituted with the carboxylic acid group. Its chemical shift is influenced by its position within the aromatic ring and the electronic effects of the substituent.
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C4 (δ ~112.3 ppm): C4 is predicted to be the most shielded of the furan ring carbons. It is adjacent to the carbon bearing the electron-donating hydroxymethyl group, which increases its electron density.
Substituent Carbons (C6 and C9)
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C6 (δ ~168.1 ppm): The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in a very electron-poor environment. This is a characteristic chemical shift for carboxylic acids.
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C9 (δ ~57.9 ppm): The carbon of the hydroxymethyl group is an sp³-hybridized carbon attached to an electronegative oxygen atom. This results in a chemical shift in the typical range for alcohols and ethers.
Experimental Protocol for NMR Data Acquisition
While the data presented is predictive, the following represents a standard operating procedure for acquiring high-quality NMR data for a compound like 5-(hydroxymethyl)furan-3-carboxylic acid.
Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds containing carboxylic acids and alcohols as it can solubilize the sample well and its residual peak does not overlap with key signals. Deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD) are also alternatives.
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Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
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Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the general steps for acquiring ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The structural elucidation of 5-(hydroxymethyl)furan-3-carboxylic acid is greatly facilitated by the detailed analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns are highly consistent with the known electronic effects of the furan ring and its substituents. The downfield shifts of H2 and the carbonyl carbon (C6) are characteristic features, as are the upfield shifts of H4 and C4. This guide provides a foundational understanding of the NMR properties of this molecule, serving as a valuable resource for its identification and for the characterization of related furan derivatives. The combination of predictive data and established NMR principles offers a powerful approach for researchers in organic synthesis and medicinal chemistry.
References
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Human Metabolome Database. (n.d.). 5-(Hydroxymethyl)furan-3-carboxylic acid. Retrieved from [Link]
